1-(Pyrrolidin-1-yl)prop-2-yn-1-one

Overview

Description

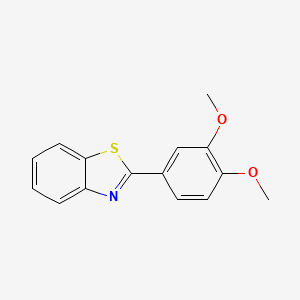

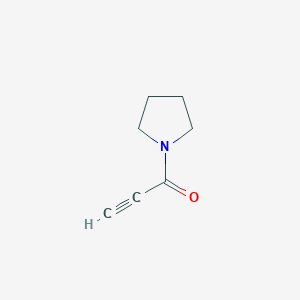

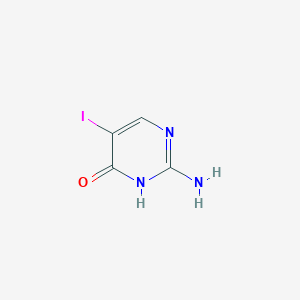

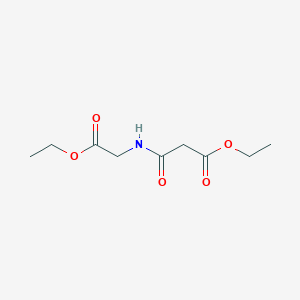

“1-(Pyrrolidin-1-yl)prop-2-yn-1-one” is a chemical compound with the CAS Number: 82038-67-3 . It has a molecular weight of 123.15 and its IUPAC name is 1-propioloylpyrrolidine .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C7H9NO/c1-2-7(9)8-5-3-4-6-8/h1H,3-6H2 . This indicates that the compound consists of 7 carbon atoms, 9 hydrogen atoms, and 1 oxygen atom.Physical And Chemical Properties Analysis

The compound has a melting point of 89-91 . The exact density, boiling point, and flash point are not specified in the search results .Scientific Research Applications

Stability and Reactivity in Ionic Liquids

Research by Velázquez et al. (2010) explored the stability and reactivity of a related compound, 1-(pyrrolidin-1-yl)diazen-1-ium-1,2-diolate, in ionic liquids. This study found that this compound is more stable in ionic liquid [EMIM][Ms] than in DMF (dimethylformamide), a common solvent. This suggests potential applications in chemical synthesis where stability and reactivity in various solvents are crucial (Velázquez et al., 2010).

Antimicrobial Activity

In a 2014 study by Ashok et al., derivatives of 1-(pyrrolidin-1-yl)quinolin-3-yl prop-2-en-1-ones, closely related to 1-(Pyrrolidin-1-yl)prop-2-yn-1-one, were synthesized and tested for antimicrobial activity. The compounds displayed significant antibacterial and antifungal activities against common pathogens like Staphylococcus aureus and Escherichia coli, as well as fungi like Aspergillus niger and Candida metapsilosis (Ashok et al., 2014).

DNase I Inhibitory Properties

A study by Ilić et al. (2021) investigated the deoxyribonuclease I (DNase I) inhibitory properties of 1-(pyrrolidin-2-yl)propan-2-one derivatives. These compounds exhibited significant inhibitory effects on DNase I, an enzyme important in various biological processes. The study's findings could be relevant for developing new inhibitors based on the 1-(pyrrolidin-2-yl)propan-2-one scaffold (Ilić et al., 2021).

Electrochromic and Ion Receptor Properties

Mert et al. (2013) synthesized a polybispyrrole derivative based on this compound and investigated its electrochromic and ion receptor properties. The study revealed the compound's strong stability, reversible redox process, and good electrochromic properties, making it a potential candidate for applications in metal recovery and ion sensing (Mert et al., 2013).

Asymmetric Synthesis

The synthesis of PF-00951966, an antibiotic, involves (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a compound structurally related to this compound. Lall et al. (2012) developed an efficient and stereoselective synthesis for this key intermediate, highlighting the potential of this compound derivatives in asymmetric synthesis and pharmaceutical production (Lall et al., 2012).

Photophysical Properties

In 2018, Hussein et al. studied the regio- and stereochemical polar cycloaddition reactions involving derivatives of this compound. The research focused on the photophysical properties of the resultant compounds, providing insights into their potential use in light-sensitive applications and electronic devices (Hussein et al., 2018).

Mechanism of Action

Pharmacokinetics

suggests that it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed.

Action Environment

The action, efficacy, and stability of 1-(Pyrrolidin-1-yl)prop-2-yn-1-one can be influenced by various environmental factors. For instance, storage conditions can impact the stability of the compound . Furthermore, individual factors such as a person’s metabolic rate and the presence of other substances in the body can influence the compound’s action and efficacy.

properties

IUPAC Name |

1-pyrrolidin-1-ylprop-2-yn-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-2-7(9)8-5-3-4-6-8/h1H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYMKXYIJIPTPRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(=O)N1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50320285 | |

| Record name | 1-propioloylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50320285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

82038-67-3 | |

| Record name | NSC357155 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=357155 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-propioloylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50320285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B1606604.png)

![N-[4-(Dimethylamino)phenyl]-3-oxobutanamide](/img/structure/B1606610.png)